2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a unique structure combining an indole moiety with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting indole derivative is then acetylated to introduce the acetyl group.
The next step involves the condensation of the acetylated indole with 5,5-dimethylcyclohexane-1,3-dione. This reaction is typically carried out under basic conditions using a base such as potassium carbonate in a suitable solvent like ethanol . The final product is obtained after purification, usually by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Oxo derivatives of the indole moiety.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-2,3-dihydro-1H-indol-7-ylamine
- 2-[[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
Uniqueness
2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of an indole moiety with a cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H21N3O3/c1-11(22)21-7-6-12-8-13(4-5-14(12)21)19-20-17-15(23)9-18(2,3)10-16(17)24/h4-5,8,23H,6-7,9-10H2,1-3H3 |
InChI Key |
CHLUEKHDQQEZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N=NC3=C(CC(CC3=O)(C)C)O |
Origin of Product |
United States |
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